1-(4-BroMo-3-fluorophenyl)ethanone
Overview
Description
1-(4-Bromo-3-fluorophenyl)ethanone is an organic compound with the molecular formula C8H6BrFO. It is a colorless liquid with a characteristic odor. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that similar compounds can undergo reactions such as palladium-catalyzed amination . This suggests that 1-(4-Bromo-3-fluorophenyl)ethanone might interact with its targets through similar chemical reactions, leading to changes in the target molecules.
Biochemical Pathways
Related compounds have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight of 217035 and its physical properties, such as boiling point , could influence its bioavailability and pharmacokinetic profile.
Result of Action
Given the wide range of biological activities exhibited by related compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-fluorophenyl)ethanone can be synthesized through several methods. One common method involves the bromination of 1-(3-fluorophenyl)ethanone using bromine in the presence of a catalyst. Another method involves the reaction of 4-bromo-3-fluorobenzene with ethyl acetate in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-3-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used.
Major Products Formed:
Oxidation: Formation of 4-bromo-3-fluorobenzoic acid.
Reduction: Formation of 1-(4-bromo-3-fluorophenyl)ethanol.
Substitution: Formation of various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-3-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition, particularly carbonic anhydrase II.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
- 1-(4-Bromo-2-fluorophenyl)ethanone: Similar structure but with the fluorine atom in a different position.
- 1-(4-Bromo-3-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
- 1-(4-Bromo-3-methylphenyl)ethanone: Similar structure but with a methyl group instead of fluorine .
Biological Activity
1-(4-Bromo-3-fluorophenyl)ethanone, also known as 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone hydrochloride, is an organic compound with significant biological activities. This compound is characterized by the presence of both bromine and fluorine substituents on its aromatic ring, which enhances its reactivity and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including research findings, case studies, and relevant data.
- Molecular Formula : C8H8BrClFNO
- Molecular Weight : 268.51 g/mol
- CAS Number : 1260679-52-4
The structure of this compound features a central ethanone moiety attached to a substituted phenyl group, with the electron-withdrawing effects of the bromine and fluorine atoms significantly influencing its chemical properties and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological molecules, including enzymes and receptors. The compound may alter enzyme activity or receptor binding, leading to various physiological effects.
Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to receptors, altering their signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential of this compound in cancer therapy. For instance, it has been shown to exhibit inhibitory effects on mutant isocitrate dehydrogenase (IDH) proteins, which are implicated in several cancer types such as gliomas and acute myeloid leukemia (AML) .
Case Study: IDH Inhibition
A study demonstrated that compounds similar to this compound effectively inhibited mutant IDH activity, resulting in decreased levels of 2-hydroxyglutarate (2-HG), a metabolite associated with tumorigenesis .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. Its ability to modulate neurotransmitter systems could offer therapeutic benefits for neurodegenerative diseases.
Table 1: Biological Activities of this compound
Activity Type | Description | Reference |
---|---|---|
Enzyme Inhibition | Inhibits mutant IDH proteins | |
Antitumor Activity | Reduces tumor growth in preclinical models | |
Neuroprotection | Modulates neurotransmitter systems |
Synthesis and Applications
The synthesis of this compound typically involves reactions between 4-bromo-3-fluoroacetophenone and amines under controlled conditions. This compound serves as an intermediate in the synthesis of other bioactive molecules and has applications in drug development due to its unique structural features .
Toxicology Studies
Preliminary toxicological assessments indicate that while this compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile comprehensively.
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTWSAITPPCBHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40628540 | |
Record name | 1-(4-Bromo-3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
304445-49-6 | |
Record name | 1-(4-Bromo-3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40628540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromo-3-fluorophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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